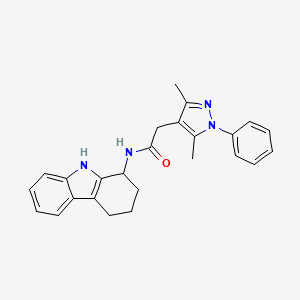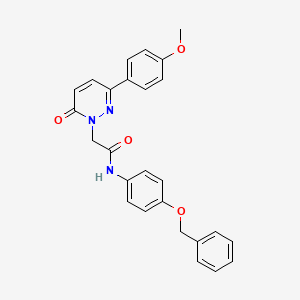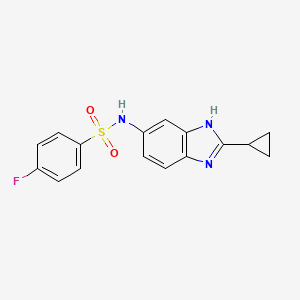![molecular formula C16H9F3N2O2S B10990138 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide](/img/structure/B10990138.png)
1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a pyridyl ring, which is linked to an isothiochromene core. This structural arrangement imparts distinct chemical properties, making it a subject of interest in medicinal chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isothiochromene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the isothiochromene core.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-chromene-3-carboxamide
- 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-thiochromene-3-carboxamide
- 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-quinoline-3-carboxamide
Comparison: Compared to these similar compounds, 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H9F3N2O2S |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]isothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H9F3N2O2S/c17-16(18,19)10-5-6-13(20-8-10)21-14(22)12-7-9-3-1-2-4-11(9)15(23)24-12/h1-8H,(H,20,21,22) |
InChI-Schlüssel |
QDUBXHVKSCQESN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10990056.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide](/img/structure/B10990057.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B10990066.png)
![N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10990068.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10990076.png)

![Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate](/img/structure/B10990090.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B10990092.png)

![propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10990102.png)

![methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10990111.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10990112.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B10990117.png)
